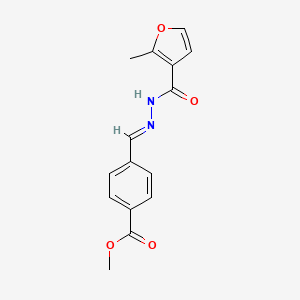![molecular formula C22H20ClF3N4O B11665967 3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665967.png)
3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-chloro-5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe trifluorométhyle, un groupe phényle et un noyau pyrazolopyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-chloro-5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau pyrazolopyrimidine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe trifluorométhyle : Ceci peut être réalisé par des réactions de substitution nucléophile utilisant des réactifs tels que l’iodure de trifluorométhyle.
Chloration et phénylation :
Amidation : La dernière étape implique la formation du groupe carboxamide par réaction avec une amine appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs avancés, le criblage à haut débit des conditions de réaction et les techniques de chimie à flux continu.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-chloro-5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’oxydants forts pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide de réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Agents halogénants tels que la N-bromosuccinimide pour la bromation ou l’alkylation de Friedel-Crafts pour l’introduction de groupes alkyles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 3-chloro-5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique pour étudier les fonctions enzymatiques.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme catalyseur dans divers procédés chimiques.
Applications De Recherche Scientifique
3-CHLORO-5-PHENYL-N-(1-PHENYLETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
Le mécanisme d’action du 3-chloro-5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Les effets du composé sont médiés par la liaison à ces cibles, ce qui conduit à la modulation des voies biochimiques. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en agissant comme un agoniste ou un antagoniste.
Comparaison Avec Des Composés Similaires
Composés similaires
3-chloro-5-phényl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide : Manque le groupe N-(1-phényléthyl).
5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide : Manque le groupe chloro.
Unicité
La présence du groupe trifluorométhyle, ainsi que l’arrangement spécifique des groupes chloro et phényle, confère des propriétés chimiques uniques au 3-chloro-5-phényl-N-(1-phényléthyl)-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide. Ces propriétés comprennent une stabilité accrue, la lipophilie et une activité biologique potentielle, le distinguant des composés similaires.
Propriétés
Formule moléculaire |
C22H20ClF3N4O |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H20ClF3N4O/c1-13(14-8-4-2-5-9-14)27-21(31)19-18(23)20-28-16(15-10-6-3-7-11-15)12-17(22(24,25)26)30(20)29-19/h2-11,13,16-17,28H,12H2,1H3,(H,27,31) |
Clé InChI |
BJGAFGXADZUOAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11665889.png)
![N-[4-({(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11665894.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11665903.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665917.png)

![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665943.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665951.png)
![4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11665955.png)
![N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11665969.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11665975.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11665981.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11665987.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665996.png)
